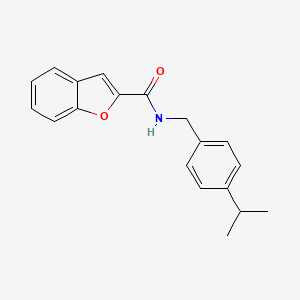

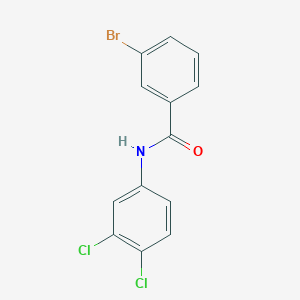

![molecular formula C14H15NOS B5569503 4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

4-[2-(benzylsulfinyl)ethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-[2-(benzylsulfinyl)ethyl]pyridine often involves multi-step organic reactions. For example, novel 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized via a one-pot, three-component reaction, showcasing an efficient and convergent route for creating complex pyridine derivatives (Bhoi et al., 2023). Similarly, an expedient phosphine-catalyzed [4 + 2] annulation was utilized for the synthesis of highly functionalized tetrahydropyridines, highlighting the diverse synthetic strategies available for such compounds (Zhu et al., 2003).

Molecular Structure Analysis

Polysubstituted pyridines like 4-[2-(benzylsulfinyl)ethyl]pyridine often adopt nearly planar structures stabilized by various intermolecular interactions. For instance, certain pyridine derivatives demonstrate supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, contributing to their structural stability and defining their molecular conformations (Suresh et al., 2007).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The insertion chemistry of related pyridine derivatives has been explored, revealing unexpected products and highlighting the reactive nature of such compounds (Deelman et al., 1994).

Physical Properties Analysis

The physical properties of 4-[2-(benzylsulfinyl)ethyl]pyridine derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structures and the nature of their intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to the compound's applications in various chemical syntheses and industries. For example, the study of novel polyimides derived from pyridine-containing monomers showcases the potential of such compounds in creating materials with low dielectric constants and high thermal stability (Wang et al., 2006).

Scientific Research Applications

Catalytic Applications and Organic Synthesis

4-[2-(benzylsulfinyl)ethyl]pyridine and its derivatives have shown significant potential in catalysis and organic synthesis. For example, pyridine-based templates have been utilized for remote meta-C–H activation, highlighting the adaptability of pyridine in directing site-selective functionalization of organic molecules. This innovation demonstrates how the manipulation of distance and geometry around pyridine structures can enable selective C–H activation, a pivotal strategy in organic synthesis (Chu et al., 2015). Additionally, phosphine-catalyzed annulation processes involving pyridine derivatives have been developed, showcasing the ability to form highly functionalized tetrahydropyridines with complete regioselectivity, further underscoring the versatility of pyridine scaffolds in synthesis (Zhu et al., 2003).

Photocatalytic and Material Science Applications

Pyridine derivatives also play a crucial role in material science and photocatalysis. For instance, the development of optically active poly(amide-imide)s derived from pyridine-containing diacid chlorides under microwave irradiation highlights the role of pyridine-based compounds in facilitating rapid polymerization reactions, leading to materials with potential applications in optics and electronics (Mallakpour et al., 2001). Furthermore, the use of pyridine and its derivatives as templates for metal nanoparticle formation and as catalysts for hydrogen production from hydrolysis reactions indicates their importance in developing new energy conversion and storage technologies (Sahiner et al., 2014).

Pharmaceutical and Biological Research

In pharmaceutical research, pyridine sulfonamides have been explored for their potential as (H+,K+)-ATPase inhibitors, leading to the development of drugs like pantoprazole. This research demonstrates the therapeutic relevance of pyridine derivatives in treating conditions requiring acid suppression (Kohl et al., 1992). Moreover, the design and synthesis of pyridine-based nonlinear optical materials through coordination networks underline the contribution of these compounds to the advancement of optical and electronic device technologies (Evans & Lin, 2001).

properties

IUPAC Name |

4-(2-benzylsulfinylethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c16-17(12-14-4-2-1-3-5-14)11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOBLYXUBUPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

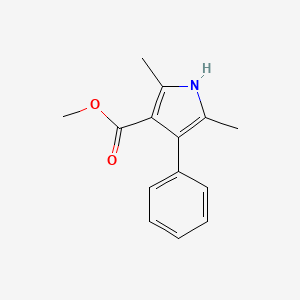

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

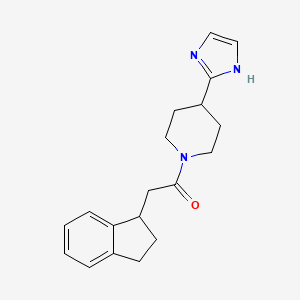

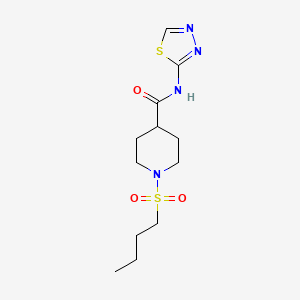

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

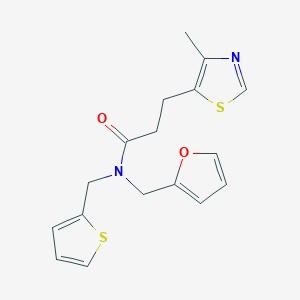

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)